5-FAM-Pro-Leu-OH
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Overview
Description
5-FAM-Pro-Leu-OH is a biologically active peptide used primarily as a fluorescent reference standard for matrix metalloproteinases (MMPs). The compound has a molecular weight of 586.59 g/mol and a chemical formula of C32H30N2O9 . It is widely used in scientific research due to its fluorescence properties, which make it an excellent tool for studying enzyme activities and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Pro-Leu-OH involves the coupling of 5-carboxyfluorescein (5-FAM) with a peptide sequence containing proline (Pro) and leucine (Leu). The reaction typically occurs in a solution phase using standard peptide synthesis techniques. The process involves the activation of the carboxyl group of 5-FAM, followed by its coupling with the amino group of the peptide sequence under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large volumes and ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
5-FAM-Pro-Leu-OH primarily undergoes hydrolysis and cleavage reactions. It is used as a substrate in fluorescence resonance energy transfer (FRET) assays, where it is cleaved by MMPs, resulting in a measurable fluorescence signal .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include MMPs, assay buffers, and quenchers. The reactions are typically carried out at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major products formed from the cleavage of this compound by MMPs are fluorescent fragments that can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
5-FAM-Pro-Leu-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-FAM-Pro-Leu-OH involves its cleavage by MMPs. The compound contains a peptide sequence that is recognized and cleaved by MMPs, resulting in the release of a fluorescent fragment. This fluorescence can be measured to determine the activity of MMPs in a given sample . The molecular targets of this compound are the active sites of MMPs, where the cleavage occurs .
Comparison with Similar Compounds
Similar Compounds
5-FAM-Pro-OH: Another fluorescent peptide used as a reference standard in MMP assays.
5-FAM/QXL520: A FRET peptide substrate used in similar applications but with different fluorescence properties.
Uniqueness
5-FAM-Pro-Leu-OH is unique due to its specific peptide sequence and fluorescence properties, which make it highly suitable for studying MMP activity. Its high fluorescence quantum yield and longer excitation and emission wavelengths provide better assay sensitivity compared to other substrates .
Properties
Molecular Formula |
C32H30N2O9 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H30N2O9/c1-16(2)12-24(30(39)40)33-28(37)25-4-3-11-34(25)29(38)17-5-8-21-20(13-17)31(41)43-32(21)22-9-6-18(35)14-26(22)42-27-15-19(36)7-10-23(27)32/h5-10,13-16,24-25,35-36H,3-4,11-12H2,1-2H3,(H,33,37)(H,39,40)/t24-,25-/m0/s1 |
InChI Key |
DKRSEISZTVYYOM-DQEYMECFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
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